REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]([OH:14])[C:7]2[N:8]=[C:9]([CH3:11])[O:10][C:6]=2[CH:5]=1)([O-])=O.[H][H]>C1COCC1.CO.[Pd]>[NH2:1][C:4]1[CH:13]=[C:12]([OH:14])[C:7]2[N:8]=[C:9]([CH3:11])[O:10][C:6]=2[CH:5]=1
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Name
|
|
Quantity
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5.1 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC2=C(N=C(O2)C)C(=C1)O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was placed on the Parr-shaker apparatus and hydrogenated two hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
The catalyst was removed
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Type
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CUSTOM
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Details
|
the solvents were removed under reduced pressure
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Type
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CUSTOM
|
Details
|
The resulting off-white solid (4.1 g, 97.0 percent) was collected
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC2=C(N=C(O2)C)C(=C1)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |